Ethyl paraben-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

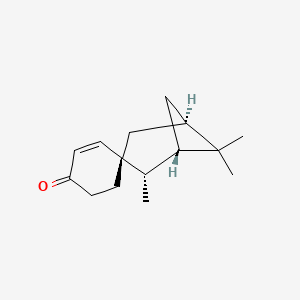

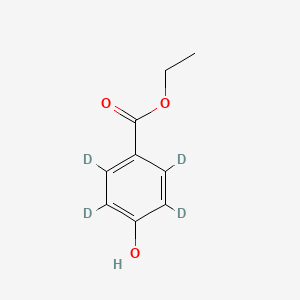

Ethyl paraben-d4 is a deuterated analog of ethyl 4-hydroxybenzoate. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.

Applications De Recherche Scientifique

Ethyl paraben-d4 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mécanisme D'action

Target of Action

Ethyl Paraben-d4, like other parabens, is known to exhibit antimicrobial properties . It is believed to interact with bacterial enzymatic structures and impede dihydrofolate utilization . .

Mode of Action

coli . This interaction with the mechanosensitive channels could potentially disrupt the osmotic gradients in bacteria .

Biochemical Pathways

Parabens in general are known to disrupt normal hormone function, leading to various disorders . They can act as endocrine disruptors and have been suggested to be carcinogenic compounds .

Pharmacokinetics

Studies on other parabens suggest that they are rapidly taken up systemically, metabolized, and eliminated

Result of Action

Parabens are known to disrupt normal hormone function, which can lead to reproductive, developmental, and neurological disorders; thyroid-related problems; skin allergies; and potentially cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Parabens are commonly found in various environmental waters, and their presence in ecosystems is mainly related to wastewater discharges . The impact of parabens in humans, animals, and ecosystems is a matter of discussion within the scientific community .

Analyse Biochimique

Biochemical Properties

Ethyl paraben-d4 plays a significant role in biochemical reactions, particularly in the study of metabolic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which hydrolyze the ester bond, releasing the deuterated form of p-hydroxybenzoic acid . This interaction is crucial for tracing the metabolic fate of parabens in biological systems. Additionally, this compound can bind to proteins and enzymes involved in detoxification processes, providing insights into the mechanisms of paraben metabolism .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt endocrine functions by mimicking estrogen, leading to altered gene expression and hormonal imbalances . This disruption can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential impact on cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nuclear receptors and enzymes. It binds to estrogen receptors, acting as an endocrine disruptor and altering gene expression . Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, such as esterases and sulfotransferases . These interactions can lead to changes in the synthesis and degradation of hormones, affecting overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause endocrine disruption, reproductive toxicity, and developmental abnormalities . These findings highlight the need for careful dosage considerations in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to release deuterated p-hydroxybenzoic acid . This metabolite can then undergo further biotransformation, including conjugation with glucuronic acid or sulfate, facilitating its excretion . The involvement of this compound in these pathways provides valuable insights into the metabolism and detoxification of parabens in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with nuclear receptors and other biomolecules . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its biological effects . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate typically involves the deuteration of ethyl 4-hydroxybenzoate. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl paraben-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-hydroxybenzoate-2,3,5,6-d4: Another deuterated analog with similar properties but different ester group.

Ethyl 4-hydroxybenzoate: The non-deuterated version of the compound.

Ethylparaben: A common preservative with similar chemical structure but without deuterium substitution

Uniqueness

Ethyl paraben-d4 is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable for specific applications where isotopic labeling is required, such as in NMR spectroscopy and mass spectrometry.

Propriétés

IUPAC Name |

ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)

![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)

![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)

![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)